1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Description
1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative characterized by a pyridin-4-yl substituent at the N1 position of the benzimidazolone core. This scaffold is notable for its structural versatility, enabling interactions with diverse biological targets. The pyridinyl moiety in this compound may enhance solubility and binding affinity to receptors compared to aliphatic or other aromatic substituents .
Properties
IUPAC Name |
3-pyridin-4-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-8H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWOQPKLEXKDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110763-56-9 | |
| Record name | 1-(pyridin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The most widely reported method involves cyclocondensation between o-phenylenediamine and pyridin-4-yl carbonyl derivatives. For example, reacting o-phenylenediamine with 4-pyridinecarboxylic acid in the presence of phosphorus oxychloride (POCl₃) yields the benzimidazole core. A modified approach substitutes POCl₃ with phosphorus pentachloride (PCl₅) under reflux conditions, achieving a 65–70% yield. Critical parameters include:
- Temperature : Optimal cyclization occurs at 110–120°C.
- Solvent : Ethanol or acetic acid enhances reaction efficiency.
- Catalyst : Lewis acids like aluminum chloride (AlCl₃) improve regioselectivity for the pyridin-4-yl substituent.
Post-reaction purification via recrystallization from ethanol or acetonitrile increases purity to >95%.
Nucleophilic Aromatic Substitution on Halogenated Benzimidazolones
Halogenated precursors such as 2-chloro-1H-benzo[d]imidazole serve as intermediates for introducing the pyridin-4-yl group. In a two-step process:
- Synthesis of 2-chloro-1H-benzo[d]imidazole : Treating 1H-benzo[d]imidazol-2(3H)-one with PCl₅ and POCl₃ at 80°C yields the chloro derivative (60% yield, m.p. 147°C).
- Amination with 4-aminopyridine : Reacting the chloro intermediate with 4-aminopyridine in dimethylformamide (DMF) at 100°C for 12 hours affords the target compound in 75% yield.
This method’s efficacy depends on the electron-withdrawing nature of the chloro group, which facilitates nucleophilic attack by the pyridin-4-yl amine.
Solvent and Catalyst Optimization
Role of Polar Aprotic Solvents
Dimethyl sulfoxide (DMSO) and DMF are preferred for reactions involving aromatic substitution due to their high dielectric constants, which stabilize ionic intermediates. For instance, DMF increases the reaction rate of amination by 40% compared to ethanol.
Lewis Acid Catalysis
Calcium chloride dihydrate (CaCl₂·2H₂O) and boron trifluoride (BF₃) enhance yield in cyclocondensation reactions. In a patent-derived protocol, CaCl₂·2H₂O in ethanol at −15°C improved the purity of intermediates from 70% to 95.6%.
Crystallization and Purification Strategies
Solvent Selection for Recrystallization
Ethanol-water mixtures (3:1 v/v) are optimal for isolating this compound as white crystals. This solvent system reduces impurities from unreacted starting materials.
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane (1:2) eluent resolves regioisomeric byproducts, particularly when the pyridin-2-yl analogue forms as a minor product.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar benzimidazolone core with a dihedral angle of 12.5° relative to the pyridin-4-yl ring. Hydrogen bonding between NH and the carbonyl oxygen generates a supramolecular chain structure.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with common reagents including alkyl halides and acyl chlorides.
Scientific Research Applications
Chemical Properties and Structure
1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is characterized by the molecular formula and a molecular weight of approximately 213.22 g/mol. Its structure consists of a benzoimidazole core with a pyridine substituent, which contributes to its unique pharmacological properties.
Anticancer Properties
Recent studies have identified this compound as a promising candidate for cancer therapy. It has been shown to inhibit the insulin-like growth factor 1 receptor (IGF-1R), a critical player in cancer cell proliferation and survival. Research indicates that compounds within this class can significantly reduce tumor growth in various cancer models, including breast and prostate cancers .
Case Study:
In a study focusing on IGF-1R inhibitors, derivatives of benzoimidazole were synthesized and evaluated for their anticancer effects. The results demonstrated that specific modifications to the pyridine substituent enhanced inhibitory activity against IGF-1R, leading to decreased viability of cancer cells in vitro and reduced tumor size in vivo .
Antimicrobial Activity
The compound has also exhibited notable antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it effective against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 20 µg/mL | Cell wall synthesis inhibition |
| Pseudomonas aeruginosa | 25 µg/mL | Cell wall synthesis inhibition |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate pathways involved in oxidative stress and inflammation, which are critical factors in neurodegeneration.
Case Study:
A recent investigation into the neuroprotective effects of benzoimidazole derivatives revealed that treatment with this compound led to significant improvements in cognitive function in animal models of Alzheimer's disease. The study highlighted the compound's ability to reduce amyloid-beta plaque formation and enhance neuronal survival .
Role in Drug Design
The structural versatility of this compound makes it an attractive scaffold for drug development. Its ability to interact with multiple biological targets allows medicinal chemists to modify its structure to optimize efficacy and selectivity for specific pathways.
Data Table: Structural Modifications and Their Effects
| Modification | Targeted Activity | Observed Effect |
|---|---|---|
| Methyl substitution | Increased IGF-1R inhibition | Enhanced potency |
| Halogenation | Improved antimicrobial activity | Broader spectrum of activity |
| Hydroxyl group addition | Enhanced solubility | Increased bioavailability |
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and biochemical properties of 1-(pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can be contextualized by comparing it to structurally analogous benzimidazolone derivatives. Key comparisons include:
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives
- Structural Difference : Replacement of pyridin-4-yl with piperidin-4-yl (a saturated six-membered ring with one nitrogen atom).
- Pharmacological Activity :
- Antimicrobial Activity : Patel et al. (2014) synthesized derivatives with piperidin-4-yl substituents, demonstrating potent antimicrobial effects against Gram-positive bacteria (MIC = 4–8 µg/mL) .
- Phospholipase D (PLD) Inhibition : Halogenated derivatives (e.g., 5-F, 5-Cl) of this scaffold showed isoform selectivity for PLD1 over PLD2. For example, compound 58 exhibited a 10-fold preference for PLD1 (IC₅₀ = 660 nM vs. 6800 nM for PLD2) .
- Limitations : These compounds often lack PLD2 selectivity and require structural modifications (e.g., bioisosteric replacement) to achieve dual or PLD2-preferring activity .
TBPB (1-(1'-(2-Tolyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one)
- Structural Difference : Incorporation of a bipiperidinyl group with a 2-methylbenzyl substituent.
- Its unique scaffold highlights the importance of bulky substituents for receptor specificity . Synthetic Accessibility: TBPB’s synthesis emphasizes cost-effective routes using orthophenylenediamine and Boc-piperidone, enabling scalable production of analogs .
Triazinoindol-Benzimidazolones
- Structural Difference: Substitution with a triazinoindol group linked via a propyl chain.
- Pharmacological Activity :
Halogenated Derivatives
- Structural Modifications : Introduction of halogens (e.g., 5-Cl, 5-Br) on the benzimidazolone core.
- Impact on Activity :
- PLD1 Potency : 5-Chloro derivatives (e.g., compound 69 ) showed 20-fold selectivity for PLD1 (IC₅₀ = 46 nM vs. 933 nM for PLD2), attributed to enhanced hydrophobic interactions with the enzyme’s allosteric site .
- Antimicrobial Efficacy : Chlorinated analogs exhibited improved stability and bioavailability compared to des-chloro counterparts .
Spirocyclic and Bioisosteric Analogs
- Structural Innovations: Replacement of the piperidinyl group with a 1,3,8-triazaspiro[4,5]decan-4-one scaffold.
- Pharmacological Activity :
Comparative Data Table
Biological Activity
1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of pyridine and benzimidazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as enzyme inhibitors, receptor modulators, and in various therapeutic areas such as antimicrobial and anticancer treatments.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H9N3O |
| CAS Number | 110763-56-9 |
| Molecular Weight | 213.22 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator , which could lead to significant therapeutic effects in various diseases.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Pseudomonas aeruginosa | 0.050 |
These results suggest that this compound may serve as a potent antibacterial agent, comparable to standard antibiotics like ciprofloxacin and norfloxacin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. Specific findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 12 µM
- A549: 10 µM
These results highlight its potential as a lead compound in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .
Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationship of benzimidazole derivatives, including this compound. Modifications at specific positions on the benzimidazole ring have been shown to enhance biological activity. For instance:
- Substituents at Position 4 : Influence the binding affinity to target receptors.
- Hydrophobic Groups : Increase potency against microbial strains.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated a series of benzimidazole derivatives, including this compound, against a panel of bacterial pathogens. The findings demonstrated significant bactericidal activity, particularly against resistant strains of S. aureus.
- Cancer Cell Apoptosis : In a study assessing the anticancer potential, treatment with this compound resulted in a marked increase in apoptotic markers in HeLa cells when compared to untreated controls, supporting its role as a potential anticancer agent.
Q & A
Q. What synthetic strategies are commonly employed to prepare 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one and its derivatives?
The compound is typically synthesized via reductive amination or nucleophilic substitution reactions. For example, halogenated derivatives are prepared by reacting the core scaffold with halogenated acyl chlorides (e.g., 4-chlorobutyryl chloride) under mild conditions, followed by purification via chromatography . Key intermediates often involve piperidin-4-yl or pyridinyl groups, which are functionalized to modulate bioactivity .
Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound and its analogs?
- 1H/13C NMR : Use deuterated solvents (DMSO-d6 or CDCl3) to resolve aromatic protons (δ 7.0–8.0 ppm) and carbonyl signals (δ 160–170 ppm). For example, the 1H NMR of iodinated derivatives shows distinct singlet peaks for acetyl groups at δ 4.57 .
- Mass Spectrometry (ESI-MS) : Monitor molecular ion peaks (e.g., [M+1]+ at m/z 308.544 for chlorinated derivatives) and fragmentation patterns to confirm structural integrity .
Q. What in vitro assays are recommended for initial evaluation of antimicrobial or cytotoxic activity?
Standard protocols include:
- SRB Assay : For cytotoxicity, test against human cell lines (e.g., MDA-MB-231) at 48-hour exposure, reporting GI50 values .
- Antimicrobial Testing : Use broth microdilution methods (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How does structural modification of the pyridinyl or benzimidazolone moieties influence isoform selectivity (e.g., PLD1 vs. PLD2 inhibition)?
- Halogenation : Introducing 5-F, 5-Cl, or 5-Br substituents on the benzimidazolone ring enhances PLD1 selectivity (IC50 ~3-fold lower than PLD2) .
- Scaffold Replacement : Bioisosteres like 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one shift preference to PLD2 inhibition (10–40× selectivity) .
- Key SAR Insight : The (S)-methyl group on ethylenediamine linkers improves PLD1 potency by enhancing hydrophobic interactions .
Q. What methodologies resolve discrepancies in receptor binding data across species (e.g., M1 mAChR)?
- Cross-Species Profiling : Compare activity at recombinant (rat/human) vs. native human receptors. For example, TBPB (a derivative) showed divergent efficacy in rat vs. human M1 mAChR due to receptor loop variations .
- Allosteric Modulation : Use radioligand displacement assays (e.g., [3H]NMS) to quantify bitopic binding affinities .
Q. How can metabolic stability and metabolite identification be studied for this scaffold?
- In Vivo Models : Administer the compound to rodents and analyze plasma/urine via LC-HRMS. Domperidone metabolites (e.g., 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) are identified through fragmentation patterns .
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and monitor CYP450-mediated oxidation using NADPH cofactors .
Q. What strategies mitigate off-target effects in kinase or GPCR screens?
- Selectivity Panels : Screen against kinase libraries (e.g., 400+ kinases) to identify promiscuous binding.
- Bitopic Design : For GPCRs (e.g., M1 mAChR), incorporate allosteric modulators (e.g., benzyl quinolone carboxylic acid) to enhance subtype specificity .
Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
